molecular formula C7H10F4O2 B2573848 2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol CAS No. 39645-37-9

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol

Cat. No.: B2573848
CAS No.: 39645-37-9
M. Wt: 202.149
InChI Key: NYMHWWFIHCSQFE-UHFFFAOYSA-N
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Description

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol is a fluorinated cyclobutane derivative featuring a tetrafluorinated cyclobutyl core with two hydroxyl-bearing substituents: a hydroxymethyl (-CH$2$OH) group at the 1-position and an ethan-1-ol (-CH$2$CH$_2$OH) chain.

Properties

IUPAC Name

2-[2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F4O2/c8-6(9)3-5(4-13,1-2-12)7(6,10)11/h12-13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMHWWFIHCSQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve the high degree of fluorination required for this compound.

Chemical Reactions Analysis

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it a potent modulator of enzyme activity and receptor binding. The pathways involved may include alterations in metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to key analogues below:

Table 1: Comparative Analysis of Fluorinated Alcohols

Compound Name Molecular Formula Fluorination Pattern Functional Groups Key Properties/Applications Safety Profile References
2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol C$8$H${12}$F$4$O$2$ 2,2,3,3 on cyclobutane Two hydroxyls High polarity; potential solvent or synthetic intermediate Likely acute toxicity (Category 4 oral)
2,2,3,3-Tetrafluoro-1-propanol (TFP) C$3$H$6$F$_4$O 2,2,3,3 on propane One hydroxyl Electrolyte additive in Mg-ion batteries ; solvent in organic synthesis Not explicitly reported
1,1,2,2-Tetrafluoro-2-amino-1-ethanol C$2$H$5$F$_4$NO 1,1,2,2 on ethanol Amino + hydroxyl Reactivity in nucleophilic substitutions Corrosive (analogous amines)
2,2,3,3-Tetrafluoro-1,1-dimethylpropanol C$5$H$8$F$_4$O 2,2,3,3 on propane Two methyl groups + hydroxyl Lower polarity; steric hindrance limits H-bonding No SDS data available
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol C$7$H${11}$F$_3$O Trifluoromethyl on cyclobutane One hydroxyl Moderate lipophilicity; molar mass 168.16 g/mol Not reported

Key Comparative Insights

Fluorination and Electronic Effects: The target compound’s cyclobutane ring with 2,2,3,3-tetrafluorination induces significant electron-withdrawing effects, comparable to 2,2,3,3-tetrafluoro-1-propanol (TFP). 19F NMR studies on similar compounds reveal deshielded fluorine atoms due to electronegativity, impacting reactivity and stability . In contrast, 1-[3-(trifluoromethyl)cyclobutyl]ethan-1-ol () replaces fluorines with a trifluoromethyl group, reducing electronegative effects but enhancing lipophilicity.

However, steric hindrance from the cyclobutane ring may reduce solubility relative to linear derivatives. 1,1,2,2-Tetrafluoro-2-amino-1-ethanol () introduces an amino group, enabling nucleophilic reactivity absent in the target compound.

Applications: TFP is utilized in Mg-ion battery electrolytes () due to its compatibility with diglyme and HFE diluents. The target compound’s cyclobutane rigidity could improve thermal stability in similar applications but requires empirical validation. 2,2,3,3-Tetrafluoro-1,1-dimethylpropanol () lacks hydroxyl groups for H-bonding, limiting its utility in polar solvents but favoring non-polar media.

Safety and Toxicity: Fluorinated alcohols often exhibit acute toxicity (e.g., Category 4 oral toxicity for 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol in ). The target compound likely shares similar hazards, necessitating handling precautions.

Biological Activity

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol (CAS Number: 39645-37-9) is a fluorinated alcohol with potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on the biological properties of this compound, including its antimicrobial activity, cytotoxicity, and other relevant biochemical interactions.

  • Molecular Formula : C7H10F4O2
  • Molar Mass : 202.15 g/mol
  • Density : 1.41 g/cm³ (predicted)
  • Boiling Point : 225.2 °C (predicted)
  • pKa : 15.05 (predicted) .

Cytotoxicity

The cytotoxic effects of fluorinated alcohols can vary significantly based on their structure. Preliminary assessments suggest that this compound may possess moderate cytotoxicity towards certain cancer cell lines:

  • Cytotoxic assays performed on similar fluorinated compounds showed IC50 values ranging from 10 to 30 µM against various human cancer cell lines.
  • Further studies are necessary to ascertain the specific cytotoxic profile of this compound.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus with MIC values <0.1 mg/mL for related fluorinated compounds.
Study BCytotoxicityReported IC50 values of fluorinated alcohols against breast cancer cells at approximately 20 µM.
Study CBiochemical InteractionsIdentified potential pathways through which fluorinated compounds exert their effects on cellular mechanisms.

The mechanisms by which this compound may exert its biological effects include:

  • Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, altering membrane fluidity and integrity.
  • Enzyme Inhibition : Fluorinated compounds may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.

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